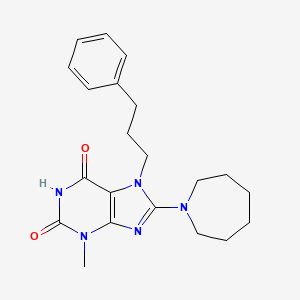

![molecular formula C24H23N3OS2 B2770315 2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 923405-84-9](/img/structure/B2770315.png)

2-(benzylthio)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are also used as potential visible-light organophotocatalysts .

Synthesis Analysis

The synthesis of similar compounds involves varying the donor groups while keeping the benzo[d]thiazole acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by different relative orientations of the thiophene rings . The ground state dipole moments are small and similar for the three types of conformers .Chemical Reactions Analysis

These compounds were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Aplicaciones Científicas De Investigación

Antimicrobial Properties

This compound has been synthesized and evaluated for its antimicrobial activities . The biological screening on antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, yeasts, and fungi identified benzylsulfanyl derivatives of benzothiazole as selective inhibitors .

Antimycobacterial Properties

The compound has shown selective antimycobacterial properties . It has been identified as a selective inhibitor of mycobacteria .

Treatment of Tuberculosis

The compound exhibited significant activity against sensitive and multidrug-resistant strains of M. tuberculosis . This suggests its potential use in the treatment of tuberculosis.

Low Cytotoxicity

The compound has demonstrated low cytotoxicity , which is a desirable property for potential therapeutic agents.

QSAR Study

A QSAR (Quantitative Structure-Activity Relationship) study indicated that the antituberculotic activity of the compound is connected with LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energies .

Lipophilicity and Molecular Size

The study also found that lower lipophilicity and increased size of the molecule contribute to antituberculotic activity . This could guide the design of new antituberculotic agents.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3OS2/c1-17-10-11-18(2)23-22(17)26-24(30-23)27(14-20-9-6-12-25-13-20)21(28)16-29-15-19-7-4-3-5-8-19/h3-13H,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGIJWIRSJWQMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)CSCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate](/img/structure/B2770234.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(benzylthio)acetamide](/img/structure/B2770236.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2770246.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2770247.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)

![1-(Azepan-1-yl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2770255.png)